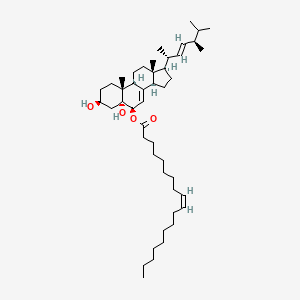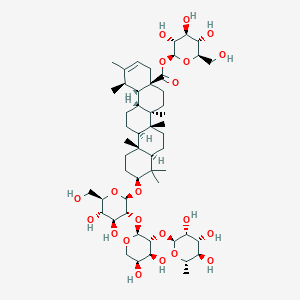
dictyosphaeric acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dictyosphaeric acid B is a natural product found in Penicillium with data available.
Scientific Research Applications
Discovery and Characterization
- Dictyosphaeric acids A and B were first identified in a previously undescribed Penicillium sp. obtained from the alga Dictyosphaeria versluyii. These polyketides, along with the known anthraquinone carviolin, were products of fungal fermentation. The stereochemistry of these acids was determined using J-based configuration analysis and various spectroscopy methods (Bugni et al., 2004).
Synthetic Approaches
- A synthetic route to the tricyclic core of dictyosphaeric acids was established, starting from readily available compounds. This synthesis involved nine steps, including ring-closing metathesis to produce a 13-membered macrolactone, and a doubly tethered intramolecular Michael addition (Barfoot et al., 2008).
Algal Research and Biofuel Potential
- Research on Dictyosphaerium sp., from which dictyosphaeric acid B was originally isolated, indicates its potential for biodiesel production. The study focused on how varying levels of glucose and glycerol affect the growth and lipid production of this microalga, demonstrating its ability to grow heterotrophically and mixotrophically. This suggests potential industrial applications for the organism’s lipid content (Ogbonna & Ogbonna, 2018).
Biomedical and Cellular Research
- The social amoeba Dictyostelium discoideum, related to the Dictyosphaerium genus, is increasingly used for biomedical research, including the study of immune-cell disease, chemotaxis, and neuroprotective drug action. This underscores the broad potential of this compound’s source organism in molecular and cellular biology (Williams et al., 2006).
Ecological and Environmental Studies
- Dictyosphaerium sp. exhibits resilience to nonylphenol (NP), an environmental contaminant. A study showed enhanced extracellular polymeric substances (EPS) excretion in algae exposed to NP, suggesting a potential role in bioremediation and environmental protection (Cheng et al., 2020).
properties
Molecular Formula |
C22H26O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(1S,2R,6S,12R,13S,16S)-1,2,13-trihydroxy-6-methyl-8,15-dioxo-7,11-dioxatricyclo[7.6.1.012,16]hexadec-9-en-10-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C22H26O9/c1-12-7-6-9-15(24)22(29)16(25)11-13(23)20-19(22)18(21(28)30-12)14(31-20)8-4-2-3-5-10-17(26)27/h2-5,8,10,12-13,15,19-20,23-24,29H,6-7,9,11H2,1H3,(H,26,27)/b3-2+,8-4+,10-5+/t12-,13-,15+,19-,20-,22-/m0/s1 |
InChI Key |
OAVFOGVWUAUSDJ-FQYKNUEKSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]([C@]2([C@@H]3[C@H]([C@H](CC2=O)O)OC(=C3C(=O)O1)/C=C/C=C/C=C/C(=O)O)O)O |
Canonical SMILES |
CC1CCCC(C2(C3C(C(CC2=O)O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O |
synonyms |
dictyosphaeric acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















